molecular formula C8H10ClN3O2 B13522153 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B13522153
M. Wt: 215.64 g/mol
InChI Key: NVJRYGQMNXXLBL-UHFFFAOYSA-N
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Description

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C6H10ClNO It is known for its unique structure, which includes a furan ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride typically involves the reaction of furan-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile to form the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with ethylene diamine to introduce the ethan-1-amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted amine derivatives.

Scientific Research Applications

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-3-yl)ethan-1-amine hydrochloride
  • 2-(Furan-3-yl)ethanamine hydrochloride

Uniqueness

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is unique due to the presence of both furan and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

2-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H9N3O2.ClH/c9-3-1-7-10-8(11-13-7)6-2-4-12-5-6;/h2,4-5H,1,3,9H2;1H

InChI Key

NVJRYGQMNXXLBL-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NOC(=N2)CCN.Cl

Origin of Product

United States

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